molecular formula C8H17NO2S B11177919 3,5-Dimethyl-1-(methylsulfonyl)piperidine

3,5-Dimethyl-1-(methylsulfonyl)piperidine

Cat. No.: B11177919
M. Wt: 191.29 g/mol
InChI Key: MYAOILABWRNSEO-UHFFFAOYSA-N
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Description

3,5-Dimethyl-1-(methylsulfonyl)piperidine is a chemical compound that belongs to the piperidine family. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of two methyl groups at the 3 and 5 positions and a methylsulfonyl group at the 1 position of the piperidine ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-1-(methylsulfonyl)piperidine typically involves the hydrogenation of 3,5-dimethylpyridine. This process can be carried out using various reducing agents, such as lithium triethylborohydride . The reaction conditions often include a solvent like tetrahydrofuran (THF) and a temperature range of 0-25°C.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow hydrogenation processes to ensure high yield and purity. The use of catalysts such as palladium on carbon (Pd/C) can enhance the efficiency of the hydrogenation process.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-1-(methylsulfonyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophilic substitution reactions can occur, where the methylsulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: KMnO₄ in an acidic medium.

    Reduction: NaBH₄ in methanol or LiAlH₄ in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amines or alcohols.

Scientific Research Applications

3,5-Dimethyl-1-(methylsulfonyl)piperidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-1-(methylsulfonyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The methylsulfonyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dimethyl-1-(methylsulfonyl)piperidine is unique due to the presence of both methyl and methylsulfonyl groups, which confer specific reactivity and binding properties. This makes it particularly useful in applications requiring selective interactions with biological targets or specific chemical transformations.

Properties

Molecular Formula

C8H17NO2S

Molecular Weight

191.29 g/mol

IUPAC Name

3,5-dimethyl-1-methylsulfonylpiperidine

InChI

InChI=1S/C8H17NO2S/c1-7-4-8(2)6-9(5-7)12(3,10)11/h7-8H,4-6H2,1-3H3

InChI Key

MYAOILABWRNSEO-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C)C

Origin of Product

United States

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